molecular formula C8H18N2 B13236055 N,N-Diethyl-3-methylazetidin-3-amine

N,N-Diethyl-3-methylazetidin-3-amine

Cat. No.: B13236055
M. Wt: 142.24 g/mol
InChI Key: NLQAUGPUURBGBP-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methylazetidin-3-amine is a chemical compound intended for research and development purposes exclusively. It is not for human or veterinary diagnostic or therapeutic use. Azetidine-based amines are valued in scientific research for their utility as versatile building blocks in organic synthesis and medicinal chemistry. The structure of this compound, featuring a saturated three-membered azetidine ring, makes it a potential scaffold for constructing more complex molecules. Its physicochemical properties are typical of tertiary amines, which often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), ligands for catalysis, and other biologically active compounds. Researchers utilize such structures in the exploration of new therapeutic agents and functional materials. This product is classified as for Research Use Only (RUO). It is not intended for any human or veterinary diagnostic, therapeutic, or any other consumer use. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-diethyl-3-methylazetidin-3-amine

InChI

InChI=1S/C8H18N2/c1-4-10(5-2)8(3)6-9-7-8/h9H,4-7H2,1-3H3

InChI Key

NLQAUGPUURBGBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CNC1)C

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 3 Methylazetidin 3 Amine and Its Analogs

Direct Synthesis of N,N-Diethyl-3-methylazetidin-3-amine

The direct synthesis of the target compound involves the formation of the tertiary amine at the C-3 position of a pre-existing 3-methylazetidine (B2440550) core. This is typically achieved through nucleophilic substitution reactions where an appropriate azetidine (B1206935) precursor is treated with diethylamine (B46881).

A primary and effective method for synthesizing 3-aminoazetidines is the direct displacement of a suitable leaving group from the 3-position of an azetidine ring by an amine nucleophile. chemrxiv.org This approach requires a precursor such as 3-methylazetidin-3-ol, which can be activated by converting the hydroxyl group into a better leaving group, like a mesylate or tosylate.

The reaction proceeds by substituting a leaving group on the C-3 position of the 3-methylazetidine ring with diethylamine. wikipedia.org A common precursor for this reaction is a sulfonate ester of 3-methylazetidin-3-ol, for example, 1-protected-3-methylazetidin-3-yl methanesulfonate (B1217627). The nitrogen of diethylamine acts as the nucleophile, attacking the electrophilic C-3 carbon and displacing the methanesulfonate group to form the desired this compound product. chemrxiv.org The reaction is a standard SN2 displacement.

The general scheme for this reaction is as follows: Step 1: Activation of the hydroxyl group. 1-Protected-3-methylazetidin-3-ol reacts with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to form the corresponding mesylate.

Step 2: Nucleophilic substitution. The resulting 1-protected-3-methylazetidin-3-yl methanesulfonate is then treated with diethylamine. wikipedia.orglibretexts.org The diethylamine displaces the mesylate group to yield the protected this compound. A final deprotection step (if necessary) yields the target compound.

Strong bases can play a crucial role in various synthetic steps.

Sodium Hydride (NaH) : Sodium hydride is a powerful, non-nucleophilic base often used to deprotonate alcohols to form alkoxides. quora.comresearchgate.net In the context of azetidine synthesis, it can be used in the preparation of precursors. For instance, NaH can facilitate intramolecular cyclization reactions to form the azetidine ring by deprotonating an amine, which then acts as an internal nucleophile. mdpi.com

Potassium tert-Butoxide (KOtBu) : As a strong, sterically hindered base, KOtBu is effective in promoting reactions where a non-nucleophilic base is required. organic-chemistry.orgresearchgate.net In nucleophilic substitution reactions to form 3-aminoazetidines, a base is often added to neutralize the acid generated during the reaction (e.g., methanesulfonic acid), driving the equilibrium towards the product. While excess amine nucleophile can serve this purpose, an external base like KOtBu or Hünig's base is sometimes preferred to avoid side reactions. libretexts.org

The optimization of reaction parameters is critical for achieving high yield and purity. Key parameters include temperature, solvent, and stoichiometry. The nucleophilic displacement on an azetidine-3-yl mesylate is typically conducted at elevated temperatures to ensure a reasonable reaction rate. chemrxiv.org

Table 1: Illustrative Reaction Parameters for Nucleophilic Substitution

Parameter Condition Rationale
Temperature 60-100 °C To overcome the activation energy for SN2 displacement.
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF) Polar aprotic solvents stabilize the transition state and are suitable for SN2 reactions.
Base 1-2 equivalents of a non-nucleophilic base or excess diethylamine To neutralize the acidic byproduct and drive the reaction to completion.
Reactant Ratio 1.5-3 equivalents of Diethylamine Using an excess of the amine nucleophile can increase the reaction rate.

| Reaction Time | 12-24 hours | Sufficient time to allow the reaction to proceed to completion, monitored by techniques like LC-MS. |

This is an interactive data table based on general principles for SN2 reactions.

For large-scale production, synthetic routes must be efficient, cost-effective, and safe. Key considerations include:

Process Optimization : Minimizing the number of synthetic steps is crucial. A one-pot synthesis, where the activation of the alcohol and subsequent substitution by diethylamine occur in the same reactor without isolation of the intermediate mesylate, would be highly advantageous. organic-chemistry.org

Reagent Selection : Utilizing inexpensive and readily available starting materials and reagents is essential for economic viability.

Purification : Industrial-scale purification often favors crystallization over chromatographic methods. The final product, often a salt (e.g., hydrochloride), may be purified by recrystallization from an appropriate solvent system. chemrxiv.org

Safety : A thorough risk assessment is necessary, considering the handling of reactive reagents like methanesulfonyl chloride and strong bases like sodium hydride.

Nucleophilic Substitution Approaches Utilizing Azetidine Precursors

General Strategies for Azetidine Ring Formation Applicable to this compound Core Structure

The construction of the core azetidine ring is a fundamental challenge due to the inherent ring strain. clockss.org Several general strategies have been developed that can be adapted to synthesize the 3-methylazetidine scaffold.

Table 2: Major Synthetic Routes to the Azetidine Ring

Synthetic Strategy Description Applicability to Target Compound
Intramolecular Cyclization The most common method involves the displacement of a leaving group from a γ-carbon by a nitrogen atom in a γ-amino alcohol or γ-haloamine. magtech.com.cnclockss.orgfrontiersin.org A precursor like 1-amino-2-methyl-3-chloropropane could be cyclized to form the 3-methylazetidine ring.
[2+2] Cycloaddition This approach involves the reaction of an imine with an alkene (an aza Paternò-Büchi reaction) or an alkyne to directly form the four-membered ring. researchgate.netrsc.org A suitably substituted imine and alkene could be used to construct a functionalized 3-methylazetidine precursor.
Ring Expansion Aziridine (B145994) precursors can undergo a one-carbon ring expansion to form azetidines. This can be achieved by reacting aziridines with carbenes or ylides. nih.govmagtech.com.cn A 2-methyl-2-vinylaziridine derivative could potentially be expanded to a 3-methylazetidine ring system.

| Ring Contraction | Pyrrolidinone derivatives can undergo ring contraction to form functionalized azetidines. organic-chemistry.org | This method could provide access to azetidine-3-carboxylate derivatives, which can be further elaborated. |

This is an interactive data table summarizing common azetidine synthesis strategies.

One of the most robust and widely used methods is the intramolecular cyclization of γ-haloamines or their equivalents. This involves a 4-exo-tet cyclization, which is entropically disfavored but can be effective under appropriate conditions. clockss.org The synthesis often starts from readily available amino alcohols, where the hydroxyl group is converted into a good leaving group (e.g., halide, mesylate, or tosylate) prior to base-induced ring closure. frontiersin.org

Ring Closure Reactions of Nitrogen-Containing Precursors

The most direct method for forming the azetidine ring is through intramolecular cyclization, where a C-N bond is formed to close the four-membered ring. This typically involves a nucleophilic substitution reaction where a nitrogen atom attacks an electrophilic carbon center positioned gamma to it. magtech.com.cn A common strategy employs precursors like γ-amino alcohols or their derivatives. For instance, the treatment of 3,4-epoxy amines with a Lewis acid catalyst such as Lanthanum(III) triflate (La(OTf)₃) can induce an intramolecular regioselective aminolysis, leading to the formation of functionalized azetidines. frontiersin.orgelsevierpure.com This method has proven effective for synthesizing azetidines with adjacent carbonyl groups, which serve as valuable scaffolds for further chemical modification. frontiersin.org

Another approach involves the cyclization of homoallylic amines. Iodocyclization of a homoallyl amine using iodine and sodium hydrogen carbonate can yield a cis-2-(iodomethyl)azetidine derivative, although this can sometimes compete with the formation of a five-membered pyrrolidine (B122466) ring. rsc.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate also provides a modern route to the azetidine core. organic-chemistry.orgrsc.org This reaction often utilizes an oxidant to facilitate the C-H activation and subsequent C-N bond formation. rsc.org

Multicomponent Reaction Approaches to Azetidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecular structures like azetidines. acs.org These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. acs.orgnih.gov

A notable example is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides, which produces functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.org This reaction is believed to proceed through a [2+2] cycloaddition mechanism. acs.org Similarly, a four-component strain-release-driven synthesis has been developed, leveraging the high ring strain of azabicyclo[1.1.0]butane. nih.govbris.ac.uk In this sequence, azabicyclo[1.1.0]butyl-lithium reacts with three sequential electrophilic partners in a modular fashion to build a diverse library of substituted azetidines. nih.govbris.ac.uk

Table 1: Example of a Copper-Catalyzed Multicomponent Reaction for Azetidine Synthesis acs.org

Alkyne Substrate Sulfonyl Azide Carbodiimide Product Yield
Phenylacetylene Tosyl azide Diisopropylcarbodiimide 95%
1-Hexyne Methylsulfonyl azide Dicyclohexylcarbodiimide 85%

Reductive Pathways to Azetidine Scaffolds

Reduction of Azetidin-2-ones (β-Lactams)

One of the most established routes to the azetidine scaffold is the reduction of the corresponding azetidin-2-one, commonly known as a β-lactam. magtech.com.cnu-tokyo.ac.jp The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group, yielding the saturated azetidine ring. The choice of reducing agent is critical, as some reagents can cause cleavage of the strained four-membered ring.

Hydroalanes, such as alane (AlH₃) and diisobutylaluminium hydride (DIBAL-H), have been shown to be particularly effective for this transformation, often providing good yields of the desired azetidine without significant ring-opening byproducts. publish.csiro.auacs.org Diborane (B₂H₆) is also a viable reducing agent, though it can sometimes lead to the formation of 3-aminopropanol derivatives through reductive ring cleavage. publish.csiro.au The success of the reduction and the product distribution can be influenced by the substituents on the β-lactam ring and nitrogen atom. publish.csiro.au For example, N-unsubstituted β-lactams are often successfully reduced, while certain bulky N-aryl substituents may hinder the reaction. publish.csiro.au

Table 2: Reducing Agents for Azetidin-2-one Reduction publish.csiro.au

Reducing Agent Solvent Typical Yield of Azetidine Potential Byproducts
Alane (AlH₃) Ether Good Minimal ring cleavage
Diborane (B₂H₆) Tetrahydrofuran (THF) Good 3-Aminopropanol derivatives
Electroreductive Intramolecular Cross-Coupling Methods

Electrosynthesis offers an alternative reductive strategy for constructing the azetidine ring. The electroreductive intramolecular coupling of chiral α-imino esters, derived from α-amino acids, can produce cis-2,4-disubstituted azetidine-3-ones with a high degree of stereospecificity. figshare.com This method involves the electrochemical reduction of the imine functionality, which initiates a cyclization cascade to form the four-membered ring. The reaction is typically carried out in the presence of a proton source and a suitable supporting electrolyte, with the choice of cathode material (e.g., platinum) influencing the outcome. figshare.com This technique allows for the creation of highly functionalized and stereochemically defined azetidine cores. figshare.com

Nucleophilic Ring Opening of Aziridine Derivatives

The ring expansion of three-membered aziridine derivatives provides another synthetic entry to the azetidine system. magtech.com.cnu-tokyo.ac.jp This transformation leverages the ring strain of the aziridine to facilitate its opening and subsequent closure to the less strained, though still constrained, four-membered ring.

One common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org The ylide acts as a one-carbon unit, attacking the aziridine and leading to a ring-expanded azetidine product. organic-chemistry.org Another strategy involves the thermal isomerization of certain substituted aziridines. For example, 2-bromomethyl-2-methylaziridines can undergo ring enlargement in various solvents, driven by the thermodynamic stability of the resulting 3-substituted azetidine. rsc.org This rearrangement can be influenced by the presence of various nucleophiles. rsc.org The transformation of aziridines into azetidines can also be achieved through a [3+1] cycloaddition reaction, where an azomethine ylide derived from an aziridine reacts with an isocyanide in the presence of a Lewis acid catalyst. rsc.org

Stereoselective Synthesis of Azetidines

Controlling the stereochemistry during the synthesis of substituted azetidines is a significant challenge due to the planar nature of the ring. Various stereoselective strategies have been developed to address this.

Stereoselective methods often rely on the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, the electroreductive cyclization of chiral α-imino esters derived from (S)-amino acids yields mixed ketals of cis-2,4-disubstituted azetidine-3-ones stereospecifically, with the absolute stereochemistry confirmed by X-ray crystallography. figshare.com

Another powerful approach is the copper-catalyzed enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). acs.org This allows for the installation of two different functional groups across the double bond with high levels of both diastereo- and enantioselectivity, creating two new stereogenic centers in a single step. acs.org Furthermore, the diastereoselective hydrozirconation of chiral homoallylic amines, followed by base-promoted intramolecular nucleophilic ring closure, can afford enantiopure cis-2,3-disubstituted azetidines. rsc.org The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can also result in a formal [3+1] ring expansion, yielding highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

Table 3: Examples of Stereoselective Azetidine Syntheses

Method Key Reagents/Catalysts Stereochemical Outcome Ref.
Electroreductive Cyclization Chiral α-imino ester, Pt cathode >99% de, 85−99% ee figshare.com
Copper-Catalyzed Boryl Allylation Azetine, CuBr, Chiral bisphosphine ligand High enantioselectivity acs.org
[3+1] Ring Expansion Methylene aziridine, Rhodium carbene High regio- and stereoselectivity nih.gov
Enantioenriched Azetidine Preparation

The construction of enantioenriched azetidines, particularly those with a quaternary stereocenter at the C3 position, presents a formidable synthetic challenge. A key strategy to address this involves the use of chiral precursors that guide the stereochemical outcome of the reaction. One effective method utilizes the gold-catalyzed intramolecular oxidation of chiral N-propargylsulfonamides to generate chiral azetidin-3-ones. nih.govnih.gov

This approach leverages the well-established chemistry of chiral tert-butanesulfinimines to introduce chirality. The synthesis commences with a chiral N-propargylsulfonamide, which can be readily prepared with high enantiomeric excess (e.e.). nih.govnih.gov The gold-catalyzed oxidative cyclization of this precursor proceeds to form the corresponding chiral N-tert-butanesulfinylazetidin-3-one. nih.govnih.gov The tert-butanesulfinyl group not only serves as a chiral auxiliary but also activates the nitrogen for the cyclization reaction.

Table 1: Gold-Catalyzed Enantioselective Synthesis of Azetidin-3-one (B1332698) Precursor Data sourced from representative examples in the literature.

Starting MaterialCatalystOxidantProductYield (%)e.e. (%)
Chiral N-propargylsulfonamide[AuCl(PPh₃)]/AgOTf8-Ethylquinoline N-oxideChiral N-tert-butanesulfinylazetidin-3-one~60-80>98

This method provides a reliable and flexible route to chiral azetidin-3-ones, which are versatile intermediates. nih.gov These intermediates can then be subjected to further diastereoselective modifications to introduce the desired methyl and diethylamino groups at the C3 position, ultimately leading to enantioenriched this compound analogs.

Diastereoselective Azetidine Formation

The diastereoselective formation of substituted azetidines can be achieved through various synthetic strategies, including the functionalization of existing azetidine rings or the stereocontrolled cyclization of acyclic precursors. A notable approach involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines, which can be adapted to the synthesis of azetidine derivatives. researchgate.net

Another powerful method for diastereoselective azetidine formation is the reaction of homoallenic sulfamates. This process allows for the creation of densely functionalized azetidin-3-ols with excellent diastereoselectivity. nih.gov The key to this methodology is the transfer of axial chirality from the allene (B1206475) precursor to central chirality in the resulting azetidine ring. The reaction proceeds through a highly regioselective aziridination of the distal double bond of the allene, followed by a rearrangement to form the fused azetidin-3-one. nih.govresearchgate.net

Subsequent reduction of the azetidin-3-one carbonyl group can be accomplished with high diastereoselectivity using sterically demanding reducing agents. For instance, the use of L-selectride for the reduction of a TMS-substituted azetidin-3-one yields the corresponding secondary alcohol with excellent diastereomeric ratio (dr). nih.gov The stereochemistry of the resulting alcohol is influenced by the existing stereocenters in the molecule.

Table 2: Diastereoselective Reduction of an Azetidin-3-one Intermediate Data based on a representative example from the literature.

SubstrateReducing AgentProductDiastereomeric Ratio (dr)
N-protected-azetidin-3-oneL-SelectrideN-protected-azetidin-3-ol>19:1

Chemical Reactivity and Transformation Mechanisms of N,n Diethyl 3 Methylazetidin 3 Amine

Oxidation Reactions of the Amine Moiety

The tertiary amine group at the C3 position is a potential site for oxidation, which can lead to the formation of a carbonyl group through C-N bond cleavage.

The conversion of N,N-Diethyl-3-methylazetidin-3-amine to N,N-Diethyl-3-methylazetidin-3-one represents an oxidative deamination process. This transformation involves the replacement of the diethylamino group at the tertiary carbon center with a carbonyl oxygen. While the direct oxidation of this specific substrate is not extensively detailed in dedicated literature, the synthesis of azetidin-3-ones is a known area of research, with methods including gold-catalyzed oxidative cyclization of N-propargylsulfonamides to generate the keto-azetidine core. nih.gov The transformation from a 3-aminoazetidine to a 3-ketoazetidine is a plausible synthetic step, analogous to known oxidative reactions of other tertiary amines.

The oxidation of tertiary amines to corresponding ketones or aldehydes can be achieved using various oxidative agents. Buffered potassium permanganate (B83412) in an aqueous t-butyl alcohol solution is a known reagent for the oxidative hydrolysis of tertiary amines that possess a hydrogen atom on the carbon alpha to the nitrogen. acs.orgresearchgate.net This method is efficient and can be applied to a range of amine substrates. researchgate.net The reaction proceeds through the oxidation of the carbon-nitrogen bond, leading to an intermediate that hydrolyzes to the final carbonyl compound. Other methods for the oxidation of amines, particularly primary amines to ketones, involve reagents like benzoyl peroxide in the presence of a base. researchgate.net

The table below summarizes potential oxidative agents that could be applied for such a transformation based on general amine chemistry.

Oxidative AgentTypical Reaction ConditionsProduct
Potassium Permanganate (KMnO₄)Buffered aqueous t-butyl alcohol, warmN,N-Diethyl-3-methylazetidin-3-one
Benzoyl PeroxideCaesium carbonate (Cs₂CO₃), 50-70 °CN,N-Diethyl-3-methylazetidin-3-one
Iodosobenzene (PhIO)Catalyzed by Manganese(III) or Iron(III) porphyrinsIntermediate iminium species

Reduction Pathways and Derivative Synthesis

The reduction of this compound is not a common transformation, as the amine functionalities are already in a reduced state. However, the basicity of the nitrogen atoms allows for the straightforward synthesis of acid addition salts, such as hydrochloride derivatives.

This compound possesses two basic nitrogen atoms: the exocyclic tertiary diethylamino group and the endocyclic secondary azetidine (B1206935) nitrogen. Both are capable of being protonated by acids. The reaction with hydrochloric acid (HCl) is a standard acid-base neutralization that forms a stable salt. Given the presence of two basic sites, the formation of a dihydrochloride (B599025) salt is expected. This is a common strategy to improve the handling, solubility, and stability of amine compounds. Indeed, the related compound N,N-Diethylazetidin-3-amine is available commercially as its dihydrochloride salt (CAS 149088-16-4), confirming the feasibility and utility of this reaction. synquestlabs.com

Powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are widely used in organic synthesis to reduce polar multiple bonds. byjus.com LiAlH₄ effectively reduces functional groups like esters, carboxylic acids, amides, and nitriles to alcohols or amines. youtube.comyoutube.com However, LiAlH₄ does not typically reduce saturated C-N single bonds found in secondary or tertiary amines. byjus.com Therefore, this compound would be expected to be stable under standard LAH reduction conditions.

While LAH is not used to reduce the amine itself, it is a key reagent in the synthesis of azetidines from their corresponding β-lactam (azetidin-2-one) precursors, highlighting its importance in the broader chemistry of this heterocyclic system. nih.govmagtech.com.cn

Nucleophilic Substitution at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a secondary amine, which makes it a nucleophilic center. This site can readily participate in substitution reactions with a variety of electrophilic partners. This reactivity allows for the facile introduction of diverse substituents onto the azetidine ring, a common strategy in the synthesis of functionalized azetidine libraries. google.com

Common reactions include N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These transformations are fundamental reactions of secondary amines. For instance, direct N-alkylation of unprotected amino acids with alcohols has been demonstrated, showcasing a sustainable method for forming C-N bonds at a secondary amine center. nih.gov The synthesis of azetidines often relies on the nucleophilic character of an amine attacking an alkyl halide in an intramolecular fashion to form the four-membered ring. organic-chemistry.org This inherent nucleophilicity is retained in the final azetidine ring, allowing for further functionalization.

The table below illustrates the expected products from the reaction of this compound with common electrophiles.

ElectrophileReagent ExampleProduct Class
Alkyl HalideBenzyl Bromide (BnBr)N-Alkyl Azetidine
Acyl ChlorideAcetyl Chloride (AcCl)N-Acyl Azetidine (Amide)
Sulfonyl ChlorideTosyl Chloride (TsCl)N-Sulfonyl Azetidine (Sulfonamide)
IsocyanatePhenyl Isocyanate (PhNCO)N-Carbamoyl Azetidine (Urea)

Modification and Derivatization of the Nitrogen Atom

The exocyclic tertiary amine group in this compound is susceptible to modification, most notably through oxidation. Tertiary amines are readily oxidized by reagents such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-chloroperbenzoic acid, m-CPBA), or sodium percarbonate to form tertiary amine N-oxides. thieme-connect.deasianpubs.orgnih.gov This transformation is a key initial step for certain dealkylation reactions. organicreactions.org

The oxidation of this compound would yield this compound N-oxide. This reaction is generally chemoselective for the more basic amine; the exocyclic diethylamino group is typically more basic and sterically accessible than the nitrogen within the azetidine ring, leading to selective oxidation at the exocyclic position. nih.gov The resulting N-oxide is a highly polar molecule that serves as a crucial intermediate in the Polonovski reaction. thieme-connect.deorganicreactions.org

Alkylation Reactions of Tertiary Amines

Reactivity with Alkyl Halides and Electrophiles

As a tertiary amine, this compound reacts with alkyl halides and other electrophiles in a process known as alkylation. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikiwand.com This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four alkyl groups. msu.edu

The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide. masterorganicchemistry.com For this compound, the exocyclic diethylamino group is the site of alkylation. The reaction with a simple alkyl halide, such as methyl iodide, would be expected to proceed readily to form the corresponding triethylmethylammonium iodide salt.

N-Dealkylation Strategies

The removal of an N-alkyl group (N-dealkylation) from a tertiary amine is a significant chemical transformation. nih.gov For this compound, this would involve the cleavage of one of the N-ethyl bonds. Two classic methods for achieving this are the von Braun and Polonovski reactions.

Von Braun and Polonovski Reactions

The Von Braun Reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (CNBr). wikiwand.comwikipedia.org The reaction proceeds through a quaternary cyanoammonium bromide intermediate. nih.govresearchgate.net This intermediate then collapses via nucleophilic attack by the bromide ion, displacing one of the alkyl groups to yield an alkyl bromide and a disubstituted cyanamide (B42294). nih.govwikipedia.org The cyanamide can be subsequently hydrolyzed to the secondary amine. nih.gov The choice of which alkyl group is cleaved depends on its susceptibility to S_N2 attack. In the case of this compound, one of the ethyl groups would be cleaved to form ethyl bromide and the corresponding N-ethyl-N-cyano-3-methylazetidin-3-amine. Due to the toxicity of CNBr, reagents like alkyl chloroformates are often used as alternatives. wikiwand.comnih.gov

The Polonovski Reaction is a method for dealkylation that proceeds via an amine N-oxide intermediate. organicreactions.org As described in section 3.3.1, this compound is first oxidized to its N-oxide. This N-oxide is then treated with an activating agent, typically acetic anhydride (B1165640) or acetyl chloride. organicreactions.orgresearchgate.net This forms an acetoxyammonium intermediate, which, upon deprotonation at an α-carbon by a base (like acetate), eliminates to form a reactive iminium ion and acetic acid. numberanalytics.com The iminium ion is then hydrolyzed to yield a secondary amine (N-ethyl-3-methylazetidin-3-amine) and an aldehyde (acetaldehyde). organicreactions.orgresearchgate.net Modified versions of this reaction, using iron salts, have also been developed. nih.govnih.govresearchgate.net

Table of Mentioned Chemical Compounds

Advanced Applications in Organic Synthesis and Materials Science

N,N-Diethyl-3-methylazetidin-3-amine as a Versatile Building Block in Complex Organic Molecule Synthesis

The inherent ring strain and the presence of functional handles on the azetidine (B1206935) core make compounds like this compound powerful precursors in synthetic organic chemistry. This versatility allows for the construction of a wide array of intricate molecular structures.

The 3-amino-3-methylazetidine framework is a key component in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules for exploring new chemical space. nih.gov The azetidine ring acts as a rigid scaffold from which various substituents can be projected in well-defined three-dimensional orientations. This controlled spatial arrangement is crucial for designing molecules that can interact specifically with biological targets. enamine.net The development of synthetic pathways that utilize functionalized azetidines enables access to unique molecular frameworks that would be challenging to produce through other means. nih.gov

The synthesis and diversification of densely functionalized azetidine ring systems are central to their application as building blocks. nih.govoregonstate.edunih.govbroadinstitute.org Methodologies have been developed to introduce a variety of functional groups onto the azetidine core, allowing for extensive chemical modifications. For instance, the 3-amino group of derivatives like this compound can be further elaborated, and the azetidine nitrogen can be functionalized, providing multiple points for diversification. nih.gov These approaches facilitate the creation of libraries of compounds with tailored physicochemical properties. nih.govresearchgate.net Recent advances in synthetic methods, such as palladium-catalyzed C(sp3)–H amination and photocycloaddition reactions, have further expanded the toolkit for creating highly substituted azetidines. rsc.org

Table 1: Synthetic Methodologies for Functionalized Azetidines

Methodology Description Key Features Reference
Palladium(II)-catalyzed γ-C(sp3)–H Amination Intramolecular cyclization to form the azetidine ring. Excellent functional group tolerance. rsc.org
[2+2] Photocycloaddition Visible light-mediated reaction of 2-isoxazoline-3-carboxylates with alkenes. Constructs densely functionalized azetidines. rsc.org
Aza-Michael Addition Addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. Efficient route to 3-substituted azetidines. mdpi.comnih.gov
La(OTf)3-catalyzed Aminolysis Intramolecular cyclization of cis-3,4-epoxy amines. High yields and tolerance of sensitive functional groups. nih.gov

A key application of densely functionalized azetidines is their use as precursors for more complex, three-dimensional structures like fused, bridged, and spirocyclic ring systems. nih.govoregonstate.edunih.govbroadinstitute.org These intricate architectures are of significant interest in medicinal chemistry as they can mimic the shapes of natural products and provide access to novel regions of chemical space. For example, intramolecular reactions can be designed to form bicyclic systems where the azetidine ring is fused to another ring. nih.gov Spirocyclic systems, where two rings share a single atom, can be synthesized from azetidine precursors, leading to rigid structures with precise substituent positioning. nih.govresearchgate.net The synthesis of diazaspiro[3.3]heptanes and other spirocyclic azetidines has been a notable area of development. mdpi.com

Exploration of Azetidine Scaffolds in Investigational Compound Libraries

The desirable physicochemical properties of the azetidine scaffold, including its ability to increase aqueous solubility and reduce lipophilicity, have made it a popular component in the design of compound libraries for drug discovery. nih.govenamine.net

The design of compound libraries often begins with a central scaffold, such as a 3-amino-3-substituted azetidine, which can be systematically modified to generate a large number of related compounds. nih.govbroadinstitute.org The goal is to create a collection of molecules that cover a broad range of chemical and physical properties. nih.gov The diversification of the azetidine scaffold can be achieved through various chemical reactions that modify the substituents on the ring and the azetidine nitrogen. nih.govresearchgate.net This approach allows for the fine-tuning of properties like molecular weight, polarity, and hydrogen bonding capacity, which are critical for drug-like molecules, particularly those targeting the central nervous system (CNS). nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described as a way to generate lead-like molecules. nih.govoregonstate.edunih.govbroadinstitute.org

Table 2: Key Physicochemical Descriptors for CNS-Focused Libraries

Descriptor Importance in CNS Drug Design Reference
Molecular Weight (MW) Affects diffusion and transport across the blood-brain barrier (BBB). nih.gov
Lipophilicity (LogP, LogD) Influences membrane permeability and potential for non-specific binding. nih.gov
Topological Polar Surface Area (TPSA) Correlates with hydrogen bonding potential and permeability. nih.gov
Hydrogen Bond Donors/Acceptors (HBD/HBA) Key for target interaction and solubility. nih.govresearchgate.net
Rotatable Bonds Impacts conformational flexibility and binding entropy. nih.gov

Azetidine-containing compounds are increasingly utilized in medicinal chemistry to improve the properties of drug candidates. nih.govlifechemicals.com The rigid nature of the azetidine ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. enamine.net The introduction of an azetidine moiety can also serve as a bioisostere for other chemical groups, offering a way to modulate a molecule's metabolic stability and pharmacokinetic profile. nih.gov The development of novel 3-substituted azetidine derivatives has been explored for applications such as triple reuptake inhibitors. nih.govacs.org The synthesis of diverse collections of azetidine-based scaffolds is a key strategy for generating lead-like libraries for CNS-focused drug discovery. nih.govoregonstate.edunih.govbroadinstitute.org

Utility in Medicinal Chemistry Scaffold Development

Structural Significance for Bioactivity

The azetidine ring in this compound serves as a privileged scaffold, a molecular framework that is frequently found in biologically active compounds. pharmablock.com Its rigid structure helps to lock the conformation of a molecule, which can lead to a more precise interaction with biological targets and potentially higher efficacy. nih.govpharmablock.com The 3-amino group, substituted with diethyl and methyl groups, provides a crucial three-dimensional vector that can be oriented to fit into specific binding pockets of proteins and other biological macromolecules.

Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govacgpubs.orgacs.org For instance, research into 3-aminoazetidine derivatives has shown their potential as triple reuptake inhibitors for antidepressant applications, highlighting the bioactivity of this core structure. nih.gov The specific substitution pattern in this compound, with a tertiary amine at the 3-position, is a key feature in designing molecules for various therapeutic targets. researchgate.net

Impact on Physicochemical and Pharmacokinetic Properties in Research Models

The incorporation of an azetidine scaffold, such as that in this compound, can significantly enhance the physicochemical and pharmacokinetic profiles of research molecules. researchgate.net These improvements are critical for the development of viable drug candidates.

Key Physicochemical and Pharmacokinetic Parameters Influenced by the Azetidine Scaffold:

PropertyImpact of Azetidine ScaffoldRationale
Solubility Generally IncreasedThe nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving aqueous solubility.
Lipophilicity (LogP/LogD) Can be TunedThe scaffold itself is polar, but substituents like the diethyl and methyl groups can be modified to achieve the desired balance between lipophilicity and hydrophilicity for optimal absorption and distribution. nih.gov
Metabolic Stability Often ImprovedThe rigid ring is less susceptible to metabolic degradation compared to more flexible aliphatic chains. nih.gov
Molecular Weight (MW) Favorable for Lead-LikenessAs a small scaffold, it allows for the addition of other functional groups without excessively increasing the overall molecular weight. nih.gov
Topological Polar Surface Area (TPSA) Contributes to PolarityThe nitrogen atom increases the TPSA, which is a key factor in predicting cell permeability.
Permeability Can be OptimizedBy balancing other properties like LogD and TPSA, azetidine-containing molecules can be designed to penetrate biological membranes, including the blood-brain barrier. nih.govnih.gov

Studies involving the creation of libraries of azetidine-based compounds for central nervous system (CNS) applications have demonstrated that these molecules can be designed to possess properties within the desired range for CNS drugs, including high desirability scores in multiparameter optimization (MPO) algorithms. nih.gov The N,N-diethyl and 3-methyl groups on the target compound contribute to its lipophilicity and three-dimensionality, properties that are fine-tuned in research models to balance potency with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For azetidine derivatives, these studies systematically explore how modifications to the scaffold and its substituents affect biological activity and physicochemical properties, respectively.

For example, a study on azetidine derivatives as GABA uptake inhibitors revealed key SAR insights. nih.gov It was found that derivatives substituted at the 2-position with specific lipophilic moieties showed the highest potency at the GAT-1 transporter. nih.gov Another study on azetidine amides as STAT3 inhibitors demonstrated that changing from a proline to an azetidine scaffold significantly increased potency, with some analogues achieving sub-micromolar IC50 values. nih.govacs.org This research highlighted how systematic variation of substituents on the azetidine ring could balance potency and physicochemical properties like lipophilicity. acs.org

In the context of this compound, SAR studies would involve modifying the alkyl groups on the nitrogen (diethyl) and the methyl group at the 3-position to probe their impact on a specific biological target. Such studies are crucial for refining the molecule's interaction with its target to maximize efficacy. nih.govebi.ac.uk

Generation of Lead-like Molecules for Research Applications

The azetidine scaffold is increasingly used in diversity-oriented synthesis (DOS) to generate libraries of lead-like molecules for drug discovery. nih.govnih.gov A lead-like molecule possesses properties (e.g., moderate molecular weight, cLogP, and number of rotatable bonds) that make it a good starting point for optimization into a drug candidate.

The synthesis of diverse collections of azetidine-based scaffolds has been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These complex, three-dimensional structures are highly desirable in modern drug discovery for exploring new chemical space. nih.govnih.gov For instance, densely functionalized azetidine ring systems have been used to generate libraries of spirocyclic compounds with favorable physicochemical properties for targeting the CNS. nih.gov The target compound, this compound, represents a building block that can be incorporated into such synthetic pathways to generate novel lead compounds for a variety of research applications. enamine.net

Catalytic Applications Involving Azetidine Amines

Beyond their role as scaffolds in bioactive molecules, azetidine amines are also pivotal in the field of catalysis, serving as both ligands for metal catalysts and as organocatalysts themselves.

Azetidines as Ligands in Homogeneous Catalysis

Azetidine derivatives have proven to be effective ligands in homogeneous catalysis, particularly in transition metal-catalyzed reactions. nih.govresearchgate.net Their strained four-membered ring structure can influence the steric and electronic properties of the metal center, leading to enhanced catalytic activity and selectivity.

Palladium complexes featuring azetidine-based ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. mdpi.comfrontiersin.org The specific geometry of 2,4-cis-disubstituted azetidines allows for the creation of a concave ligand architecture that can asymmetrically envelop the metal, distorting its coordination geometry and influencing the reaction's outcome. nih.govfrontiersin.org The comparison between azetidine- and aziridine-based ligands in Suzuki-Miyaura couplings has shown that the ring strain of the ligand impacts the reaction's efficiency. mdpi.com The this compound, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring that can facilitate various catalytic transformations. acs.org

Application in Organocatalysis

Chiral azetidine derivatives have emerged as powerful tools in asymmetric organocatalysis, where a small organic molecule is used to catalyze a reaction enantioselectively. birmingham.ac.ukresearchgate.net The rigid azetidine scaffold is advantageous for creating a well-defined chiral environment around the catalytic site, which is essential for achieving high levels of stereocontrol. rsc.org

Azetidine-derived organocatalysts have been utilized in a variety of asymmetric reactions, including:

Michael-type additions birmingham.ac.ukresearchgate.net

Henry (nitroaldol) reactions birmingham.ac.ukbham.ac.uk

Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net

Aldol (B89426) reactions researchgate.net

For example, L-azetidine carboxylic acid has been used as a catalyst in the electrophilic amination of ketones and aldehydes. researchgate.net The performance of these azetidine-based catalysts is often compared to their more common pyrrolidine-based analogues (like proline), demonstrating their unique potential in the field. birmingham.ac.ukresearchgate.net The development of azetidine-derived catalysts, potentially including structures related to this compound, offers new avenues for the efficient synthesis of chiral molecules.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. fortunejournals.com These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic forces, are weaker than covalent bonds but play a crucial role in the formation of complex and functional molecular assemblies. numberanalytics.com

Role of Azetidine Amines in Supramolecular Assembly

While specific research on the role of this compound in supramolecular assembly is limited, the structural features of this molecule suggest several potential modes of participation in such systems. Azetidine derivatives can act as building blocks, or "synthons," in the construction of larger, ordered supramolecular architectures. researchgate.net

The key functionalities of this compound that could drive supramolecular assembly include:

Hydrogen Bonding: The secondary amine within the azetidine ring can act as a hydrogen bond donor. If protonated, both the azetidinium nitrogen and the diethylammonium (B1227033) nitrogen can serve as strong hydrogen bond donors. The lone pair on the tertiary nitrogen of the diethylamino group can act as a hydrogen bond acceptor. These interactions are fundamental in directing the self-assembly of molecules. mdpi.com

The formation of supramolecular structures is often a cooperative process, where multiple non-covalent interactions work in concert to achieve a stable and well-defined assembly. rsc.org The chirality of this compound could also play a significant role, potentially leading to the formation of chiral supramolecular polymers or helices.

Potential in Host-Guest Chemistry

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. wikipedia.org The potential of this compound in this field can be envisioned in two primary roles: as a guest or as part of a host system.

As a Guest: The relatively small and defined shape of this compound makes it a suitable candidate to be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386), calixarene, or a self-assembled molecular capsule. nih.govmdpi.com The binding affinity would be determined by the complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule. For instance, the hydrophobic ethyl and methyl groups could favorably interact with the nonpolar interior of a cyclodextrin in an aqueous environment.

As a Host (or part of a Host System): In its protonated form, the azetidinium cation could participate in host-guest interactions, particularly with anionic guests. The positively charged nitrogen could act as a binding site for anions through a combination of ion-pairing and hydrogen bonding. More complex host systems could be designed by incorporating the this compound moiety into a larger macrocyclic or cage-like structure. The pre-organized nature of such a host could lead to selective binding of specific guests. libretexts.org

The table below summarizes the potential host-guest interactions involving this compound.

RolePotential Interacting Partner (Host/Guest)Key Driving Interactions
Guest Cyclodextrins, Calixarenes, CucurbiturilsHydrophobic interactions, Van der Waals forces
Guest Anionic metal-organic cagesElectrostatic interactions, Hydrogen bonding
Host (as Azetidinium cation) Anions (e.g., halides, carboxylates)Ion-pairing, Hydrogen bonding

Note: This table is based on the general principles of host-guest chemistry and the structural features of the compound. Specific experimental data for this compound in host-guest systems is not currently available.

Biomolecular Interactions and Theoretical Investigations

Research into Interactions with Biological Targets

Based on the current available scientific literature, there is no specific research documented on the interactions of N,N-Diethyl-3-methylazetidin-3-amine with biological targets.

There is no available research data to assess the potential of this compound as a modulator or inhibitor of any specific enzymes or receptors.

No studies have been published detailing the influence of this compound on metabolic pathways in any research models.

There are no mechanistic studies available that describe the biomolecular recognition processes involving this compound.

Computational and Theoretical Studies of this compound

A review of scientific literature indicates a lack of specific computational and theoretical studies performed on this compound.

No quantum chemical calculations, such as those using Density Functional Theory (DFT), have been published to predict the reactivity of this compound.

There are no published studies on the conformational analysis or the steric effects of this compound.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and biomolecular interaction studies specifically focused on the chemical compound this compound are not publicly available. Consequently, an in-depth article on its electronic properties and molecular modeling as per the requested structure cannot be generated at this time.

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The unique ring strain of azetidines imparts specific conformational properties and influences their interactions with biological targets. Theoretical investigations, including the analysis of electronic properties and molecular docking studies, are crucial for understanding the structure-activity relationships of such molecules and for the rational design of new therapeutic agents.

However, research into the specific electronic characteristics and predictive interaction modeling of this compound has not been published in accessible scientific journals or detailed in public chemical databases. Such a study would typically involve quantum mechanical calculations to determine parameters like frontier molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and dipole moments, which are fundamental to a molecule's reactivity and intermolecular interactions.

Furthermore, molecular modeling and docking studies require specific biological targets to simulate and predict the compound's binding affinity and interaction patterns. These computational experiments are essential for hypothesizing the mechanism of action and for guiding further experimental studies. The absence of such published research for this compound means that any discussion on these topics would be purely speculative and would not meet the standards of scientific accuracy.

While general information on the synthesis and reactivity of azetidine derivatives is available, this does not provide the specific data required for a detailed analysis of this compound's biomolecular interactions and theoretical properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of densely functionalized azetidines remains a challenge in organic chemistry. researchgate.net Future research should focus on developing novel synthetic pathways to N,N-Diethyl-3-methylazetidin-3-amine that prioritize stereoselectivity, efficiency, and environmental sustainability.

Current methods often rely on multi-step sequences that may lack atom economy and utilize hazardous reagents. nih.gov Prospective research could explore the following greener and more selective alternatives:

Catalytic C-H Amination: Direct intramolecular C(sp³)–H amination reactions, potentially catalyzed by transition metals like palladium or rhodium, could offer a more direct route to the azetidine (B1206935) core, reducing the number of synthetic steps. rsc.org

Photochemical Cycloadditions: Visible-light-mediated [2+2] photocycloadditions, such as the aza-Paterno-Büchi reaction, represent a powerful method for constructing the azetidine ring under mild conditions. rsc.org Tailoring substrates and photocatalysts could enable the direct synthesis of the desired substitution pattern.

Strain-Release Homologation: The use of strained precursors like azabicyclo[1.1.0]butanes, which can undergo strain-release reactions with nucleophiles, offers another innovative pathway to functionalized azetidines. rsc.org

Biocatalysis: The application of engineered enzymes, such as transaminases or imine reductases, could provide highly enantioselective routes to chiral precursors of the target molecule, aligning with the growing demand for sustainable and stereocontrolled synthesis in pharmaceuticals. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research ChallengesRelevant Catalyst/Reagent Class
Intramolecular C-H AminationHigh atom economy, reduced step count.Achieving high regioselectivity and stereoselectivity at the C3 position.Palladium (II), Rhodium (II) complexes.
[2+2] PhotocycloadditionMild reaction conditions, use of renewable energy.Control of diastereoselectivity, substrate scope limitations.Iridium (III) photocatalysts. rsc.org
Biocatalytic Reductive AminationExcellent enantioselectivity, aqueous reaction media, biodegradable catalysts.Enzyme stability and substrate specificity for the azetidinone precursor.Imine Reductases (IREDs), Transaminases (TAs). mdpi.com
Lewis Acid-Catalyzed CyclizationHigh yields, tolerance of functional groups. nih.govRequires specific epoxy amine precursors, control of regioselectivity (C3 vs. C4 attack). nih.govLanthanide (III) triflates (e.g., La(OTf)₃). nih.gov

Investigation of Advanced Catalytic Applications of Azetidine Amines

The combination of a strained ring and a tertiary amine moiety makes this compound an intriguing candidate for applications in catalysis. Azetidines can serve as ligands for transition metals or as organocatalysts.

Future investigations could focus on:

Asymmetric Organocatalysis: The rigid, chiral scaffold of azetidine derivatives can be exploited in asymmetric catalysis. This compound could serve as a precursor to novel chiral catalysts for reactions such as Michael additions, aldol (B89426) reactions, or Henry reactions.

Ligand Development for Transition Metal Catalysis: The nitrogen atoms within the molecule can coordinate with transition metals. The unique steric and electronic properties imparted by the azetidine ring could lead to novel reactivity and selectivity in catalytic processes like cross-coupling reactions (e.g., Suzuki, Sonogashira) or C-H activation. researchgate.net

Frustrated Lewis Pair (FLP) Chemistry: The steric hindrance around the nitrogen atoms, particularly if bulkier N-substituents are used, could enable its use as the Lewis base component in an FLP. Such systems are capable of activating small molecules like H₂, CO₂, and olefins for subsequent transformations.

Table 2: Potential Advanced Catalytic Applications

Catalytic FieldProposed Role of the Azetidine MoietyExample Target ReactionRationale
Asymmetric OrganocatalysisChiral base or hydrogen bond donor precursor.Asymmetric Michael AdditionThe rigid azetidine scaffold can create a well-defined chiral environment for stereocontrol.
Transition Metal CatalysisChiral ligand for a metal center.Palladium-catalyzed Asymmetric Allylic AlkylationThe strained ring's electronic properties can influence the metal's reactivity and selectivity.
Frustrated Lewis Pair ChemistrySterically hindered Lewis base.Metal-free hydrogenation of iminesThe gem-disubstitution at C3 could provide the necessary steric bulk to prevent Lewis acid-base adduct formation.

Exploration of this compound in Advanced Materials Science Beyond Current Scope

The inherent ring strain of the azetidine nucleus makes it a valuable building block for polymer and materials science, an avenue that remains largely unexplored for this specific compound.

Promising research directions include:

Ring-Opening Polymerization (ROP): The high ring strain of the azetidine ring makes it susceptible to ROP. This compound could serve as a functional monomer to produce novel polyamines. The resulting polymers, featuring pendant diethylamino-methyl groups, could have applications as gene delivery vectors, CO₂ capture materials, or smart hydrogels that respond to pH changes.

Functional Monomers for Copolymers: Incorporation of this azetidine derivative as a comonomer in polymerization with other monomers (e.g., acrylates, styrenes) could be used to tune the properties of the resulting materials, such as their thermal stability, hydrophilicity, and metal-coordinating ability.

Epoxy Resin Curing Agents: Diamines are widely used as curing agents for epoxy resins. The distinct reactivity of the two amine groups in precursors to this compound (the endocyclic secondary amine and the exocyclic primary/secondary amine before alkylation) could lead to resins with unique network structures and enhanced mechanical or thermal properties.

Deeper Elucidation of Structure-Reactivity Relationships and Mechanistic Insights

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for unlocking its full potential. Future work should employ a combination of computational and experimental techniques.

Conformational Analysis: The puckering of the four-membered ring and the orientation of the substituents at the C3 position significantly influence the molecule's reactivity. Advanced spectroscopic techniques (e.g., variable-temperature NMR) and computational modeling (e.g., Density Functional Theory - DFT) could elucidate the preferred conformations and the energy barriers to ring inversion.

Basicity and Nucleophilicity Studies: A key area of investigation is to quantify the basicity (pKa) and nucleophilicity of the two nitrogen atoms. The endocyclic nitrogen is expected to have a different electronic environment and steric accessibility compared to the exocyclic diethylamino group. Understanding these differences is vital for predicting its behavior in chemical reactions and designing selective transformations. The Hinsberg test, for instance, distinguishes primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride, highlighting the different reactivity profiles. msu.edu

Mechanistic Studies of Ring-Opening Reactions: Investigating the mechanisms of ring-opening reactions under various conditions (acidic, basic, catalytic) will provide insights into the stability of the azetidine ring and allow for its controlled transformation into other valuable nitrogen-containing scaffolds, such as functionalized pyrrolidines or piperidines.

Table 3: Key Physicochemical Properties for Future Investigation

PropertyExperimental TechniqueComputational MethodSignificance
Ring ConformationVariable-Temperature NMR, X-ray CrystallographyDFT, Molecular DynamicsInfluences steric accessibility and reaction stereochemistry.
Nitrogen Basicity (pKa)Potentiometric Titration, UV-Vis SpectroscopyAb initio pKa predictionDetermines behavior in acid-base chemistry and catalytic cycles.
NucleophilicityKinetics studies (e.g., Mayr's scale)Frontier Molecular Orbital (FMO) analysisPredicts reaction rates with electrophiles.
Ring Strain EnergyCalorimetryHomodesmotic reactionsQuantifies the driving force for ring-opening reactions.

Design of Next-Generation Azetidine-Based Scaffolds for Chemical Biology Research

Azetidine-based scaffolds are increasingly recognized in medicinal chemistry for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while exploring novel chemical space. nih.gov

Future research should focus on utilizing this compound as a core building block for:

Bioisosteric Replacement: The 3,3-disubstituted azetidine core can act as a rigid, three-dimensional bioisostere for commonly used groups in medicinal chemistry, such as gem-dimethyl groups, pyrrolidines, or piperidines. This can lead to new analogues of known bioactive compounds with potentially improved pharmacological profiles.

Fragment-Based Library Synthesis: The compound is an ideal candidate for fragment-based drug discovery (FBDD). It can be elaborated into a library of diverse, small-molecule probes by functionalizing the secondary amine within the ring. This approach allows for the efficient exploration of protein binding sites to identify starting points for drug development. nih.gov

Development of CNS-Targeted Agents: The rigid, three-dimensional nature of azetidine scaffolds can be advantageous for designing ligands that target complex receptors in the central nervous system (CNS). nih.gov The specific substitution pattern of this compound could be optimized to enhance blood-brain barrier penetration and target selectivity. The synthesis and profiling of diverse azetidine-based libraries have been shown to be a valuable strategy for generating lead-like molecules for CNS applications. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.